10'-Desmethoxystreptonigrin
Description
This compound has been reported in Streptomyces albus with data available.
produced by Streptomyces albus; was discovered in a screen for inhibitors of farnesylation of RAS p21 protein; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O7/c1-9-14(10-5-4-6-13(34-2)20(10)29)15(25)19(28-17(9)24(32)33)12-8-7-11-18(27-12)22(31)16(26)23(35-3)21(11)30/h4-8,29H,25-26H2,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSNCNUVHUNMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=CC=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136803-89-9 | |
| Record name | 10'-Desmethoxystreptonigrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136803899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Discovery of 10'-Desmethoxystreptonigrin from Streptomyces albus: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, biosynthesis, and biological activity of 10'-desmethoxystreptonigrin, a potent antitumor and antibacterial agent produced by the bacterium Streptomyces albus. This document provides a comprehensive overview of the compound's discovery through a screen for inhibitors of Ras farnesyltransferase, its quantitative biological activities, and detailed experimental protocols for its fermentation, isolation, and characterization. Furthermore, a proposed biosynthetic pathway and the mechanism of its inhibitory action on a key cellular signaling pathway are illustrated. This guide is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and infectious disease, as well as for professionals in the pharmaceutical industry engaged in drug development.
Introduction
The relentless search for novel therapeutic agents has consistently turned to the microbial world, with the genus Streptomyces being a particularly prolific source of biologically active secondary metabolites. These bacteria have provided a wealth of clinically significant drugs, including antibiotics and anticancer agents. This compound emerges from this rich tradition as a compelling analog of the well-known antibiotic streptonigrin.
Discovered as a product of Streptomyces albus, this compound was identified in a targeted screen for inhibitors of the farnesylation of the Ras p21 protein, a critical process in the activation of a key oncogenic signaling pathway.[1] This discovery highlighted its potential as a lead compound for the development of novel anticancer therapeutics. In addition to its antitumor potential, this compound exhibits potent and broad-spectrum antibacterial activity, making it a molecule of significant interest for addressing the growing challenge of antibiotic resistance. This guide provides a detailed exploration of this promising natural product.
Quantitative Data Presentation
The biological activities of this compound have been quantitatively assessed against a range of bacterial pathogens and human cancer cell lines. The following tables summarize these key findings, offering a clear comparison of its potency.
Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.4 |
| Streptococcus faecalis | 1.6 |
| Escherichia coli | 3.1 |
| Klebsiella pneumoniae | 3.1 |
| Proteus vulgaris | 0.4 |
Table 2: Cytotoxic Activity of this compound (IC50)
| Human Cancer Cell Line | IC50 (µg/mL) |
| HCT116 (Colon) | 0.004 |
| A2780 (Ovarian) | 0.001 |
| HCT116 (Etoposide-resistant) | 0.003 |
| HCT116 (Teniposide-resistant) | 0.001 |
| A2780 (Cisplatin-resistant) | 0.01 |
Table 3: Farnesyltransferase Inhibitory Activity of this compound
| Target | IC50 |
| p21ras Farnesyltransferase | 21 nM |
Experimental Protocols
This section provides detailed methodologies for the fermentation of Streptomyces albus, the isolation and purification of this compound, and the assay used to determine its farnesyltransferase inhibitory activity.
Fermentation of Streptomyces albus
This protocol is adapted from established methods for the production of secondary metabolites from Streptomyces species.
3.1.1. Media Preparation
-
Seed Medium (X-Medium):
-
Soybean meal: 10 g/L
-
CaCO₃: 3 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
(NH₄)₂HPO₄: 0.5 g/L
-
NaCl: 3 g/L
-
K₂HPO₄: 1 g/L
-
Glycerol: 15 mL/L
-
Distilled water: 1 L
-
Adjust pH to 7.0 before autoclaving.
-
-
Production Medium (Adapted from A-9 Medium):
-
Glucose: 10 g/L
-
Soybean meal: 15 g/L
-
Distiller's solubles: 2.5 g/L
-
K₂HPO₄: 5.0 g/L
-
NaCl: 2.0 g/L
-
CaCO₃: 2.0 g/L
-
Tap water to 1 L
-
Adjust pH to 7.0 before autoclaving.
-
3.1.2. Inoculum Development
-
Prepare a spore suspension of Streptomyces albus from a mature agar plate culture.
-
Inoculate a 250 mL flask containing 50 mL of seed medium with the spore suspension.
-
Incubate at 28-30°C for 48 hours on a rotary shaker at 200 rpm.
3.1.3. Production Fermentation
-
Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture.
-
Incubate at 28-30°C for 7 days on a rotary shaker at 200 rpm.
-
Monitor the production of this compound periodically by HPLC analysis of the culture broth extract.
Isolation and Purification of this compound
This protocol is based on general methods for the extraction and purification of streptonigrin analogs.
-
Extraction:
-
At the end of the fermentation, adjust the pH of the whole broth to 4.0 with HCl.
-
Filter the broth through a filter aid (e.g., Celite) to separate the mycelium from the filtrate.
-
Extract the filtered broth twice with an equal volume of ethyl acetate.
-
Extract the mycelial cake with methanol.
-
Combine the ethyl acetate and methanol extracts and evaporate to dryness under reduced pressure to yield the crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.
-
Apply the adsorbed material to a silica gel column (230-400 mesh).
-
Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0 to 90:10).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC for the presence of the desired compound.
-
-
Reverse-Phase HPLC:
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Purify the compound using a preparative reverse-phase C18 HPLC column.
-
Elute with a gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
-
-
p21ras Farnesyltransferase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against farnesyltransferase.
3.3.1. Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT.
-
Enzyme: Recombinant human farnesyltransferase (FTase).
-
Substrates:
-
[³H]-Farnesyl pyrophosphate (FPP).
-
Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM).
-
-
Scintillation Cocktail.
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads.
3.3.2. Assay Procedure
-
Prepare a reaction mixture containing assay buffer, FTase, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding the biotinylated Ras peptide substrate and [³H]-FPP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add streptavidin-coated SPA beads to the reaction mixture and incubate to allow the biotinylated peptide to bind.
-
Measure the radioactivity using a scintillation counter. The proximity of the [³H]-farnesyl group to the scintillant in the SPA beads upon enzymatic transfer results in a detectable signal.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by plotting the data.
Mandatory Visualizations
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway of this compound, based on the known pathway of streptonigrin in Streptomyces flocculus.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Characterization
This diagram outlines the general workflow for obtaining pure this compound from a Streptomyces albus culture.
Caption: Workflow for isolation and characterization.
Signaling Pathway Inhibition
This diagram illustrates the inhibition of the Ras signaling pathway by this compound.
Caption: Inhibition of Ras farnesylation and signaling.
References
A Comprehensive Technical Guide on the Biological Activity of 10'-Desmethoxystreptonigrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
10'-Desmethoxystreptonigrin, a naturally occurring analog of the potent antitumor antibiotic streptonigrin, has demonstrated significant biological activity, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of its known biological activities, including its anticancer, antibacterial, and enzyme-inhibiting properties. Quantitative data from preclinical studies are summarized, and detailed experimental methodologies for key assays are provided. Furthermore, this guide includes visualizations of the primary signaling pathway affected by this compound and a representative workflow for its discovery and initial biological characterization.
Introduction
This compound is an antibiotic produced by the bacterium Streptomyces albus.[1] It was first identified during a screening program for inhibitors of the farnesylation of the Ras p21 protein, a critical process in the activation of the Ras signaling pathway often implicated in cancer.[1] Structurally, it is a close analog of streptonigrin, lacking the methoxy group at the 10' position. This structural modification is associated with a significant increase in its potency as a Ras farnesyltransferase inhibitor.[2] This document serves as a comprehensive resource detailing the biological activities of this compound.
Quantitative Biological Activity Data
The biological activities of this compound have been quantified through various in vitro assays. The following tables summarize the key findings regarding its cytotoxic, antibacterial, and enzyme-inhibiting activities.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Drug-Resistant Variant | IC₅₀ (µg/mL) in Resistant Variant |
| HCT116 | Colon Cancer | 0.004 | Etoposide-resistant | 0.003 |
| HCT116 | Colon Cancer | 0.004 | Teniposide-resistant | 0.001 |
| A2780 | Ovarian Cancer | 0.001 | Cisplatin-resistant | 0.01 |
Data sourced from Cayman Chemical product information sheet.[3]
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.4 |
| Enterococcus faecalis | Gram-positive | 1.6 |
| Escherichia coli | Gram-negative | 3.1 |
| Klebsiella pneumoniae | Gram-negative | 3.1 |
| Proteus vulgaris | Gram-negative | 0.4 |
Data sourced from Cayman Chemical product information sheet.[3]
Table 3: Enzyme Inhibition Activity of this compound
| Enzyme | Pathway | IC₅₀ |
| p21ras Farnesyltransferase | Ras Signaling | 21 nM |
Data sourced from Cayman Chemical product information sheet.[3] It is reported to be 3-fold more active than streptonigrin as an inhibitor of farnesylation of the RAS p21 protein.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory practices and information inferred from available literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured mammalian cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, A2780 and their drug-resistant counterparts)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial strains.
Objective: To determine the MIC of this compound against a panel of bacteria.
Materials:
-
Bacterial strains (e.g., S. aureus, E. faecalis, E. coli, K. pneumoniae, P. vulgaris)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours under ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Ras Farnesyltransferase Inhibition Assay
This protocol describes a general enzymatic assay to measure the inhibition of Ras farnesyltransferase.
Objective: To determine the IC₅₀ of this compound for the inhibition of p21ras farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
A fluorescently labeled Ras peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ZnCl₂, and DTT)
-
This compound stock solution
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the assay buffer, FTase, and the fluorescently labeled Ras peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells of the microtiter plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the enzymatic reaction by adding FPP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent label. The transfer of the farnesyl group to the fluorescent peptide alters its fluorescence properties.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical workflow for its discovery and bioactivity screening.
Caption: Inhibition of Ras Signaling by this compound.
Caption: Workflow for Natural Product Discovery and Bioactivity Screening.
Conclusion
This compound exhibits a compelling profile of biological activities, including potent anticancer and broad-spectrum antibacterial effects. Its primary mechanism of action, the inhibition of Ras farnesyltransferase, makes it a valuable tool for studying the Ras signaling pathway and a potential starting point for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further research into this promising natural product and its analogs, ultimately contributing to the advancement of new treatment strategies for cancer and infectious diseases. Further investigations are warranted to explore its in vivo efficacy, safety profile, and the full spectrum of its molecular targets and downstream effects.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary biological activities of 10'-Desmethoxystreptonigrin, a novel analogue of the potent antitumor antibiotic, streptonigrin. This document outlines its cytotoxic and antibacterial properties, supported by quantitative data, detailed experimental protocols for preliminary screening, and diagrams of the implicated signaling pathways.
Introduction
This compound is an antibiotic produced by Streptomyces albus and is a structural analogue of streptonigrin.[1] Initial screenings have revealed its potential as both an anticancer and antibacterial agent.[1][2] Notably, it has demonstrated marked cytotoxicity against various human tumor cell lines and exhibits broad-spectrum antibacterial activity.[1][2] One of the key mechanisms identified for its bioactivity is the inhibition of p21ras farnesylation, a critical step in the activation of the Ras signaling pathway, which is often dysregulated in cancer.[2] Further research into its parent compound, streptonigrin, suggests that its cytotoxic effects may also be mediated through the induction of apoptosis via the p53 signaling pathway.[3][4] This guide serves as a foundational resource for researchers initiating studies on this promising compound.
Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the cytotoxic and antibacterial activities of this compound.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HCT116 | Colon Cancer | 0.004 | [2] |
| A2780 | Ovarian Cancer | 0.001 | [2] |
| HCT116 (etoposide-resistant) | Colon Cancer | 0.003 | [2] |
| HCT116 (teniposide-resistant) | Colon Cancer | 0.001 | [2] |
| A2780 (cisplatin-resistant) | Ovarian Cancer | 0.01 | [2] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 0.4 | [2] |
| Enterococcus faecalis | Positive | 1.6 | [2] |
| Escherichia coli | Negative | 3.1 | [2] |
| Klebsiella pneumoniae | Negative | 3.1 | [2] |
| Proteus vulgaris | Negative | 0.4 | [2] |
Experimental Protocols
Detailed methodologies for the primary screening of this compound's bioactivity are provided below.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined using a dose-response curve.
Antibacterial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[5][6][7]
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of twofold dilutions of the compound in MHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
Visualized Mechanisms and Workflows
The following diagrams illustrate the experimental workflow for determining bioactivity and the putative signaling pathway affected by this compound.
Caption: Experimental workflows for cytotoxicity and antibacterial screening.
Caption: Putative signaling pathway of this compound.
Conclusion
The primary screening of this compound reveals its significant potential as a dual-action therapeutic agent with both cytotoxic and antibacterial properties. Its activity against drug-resistant cancer cell lines is particularly noteworthy. The proposed mechanisms of action, including the inhibition of Ras farnesylation and stabilization of p53, provide a strong rationale for further investigation. This guide offers the foundational information and methodologies for researchers to build upon in the preclinical development of this promising compound. Future studies should focus on elucidating the detailed molecular interactions, in vivo efficacy, and safety profile of this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. bio.libretexts.org [bio.libretexts.org]
In Vitro Cytotoxicity of 10'-Desmethoxystreptonigrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10'-Desmethoxystreptonigrin, a derivative of the potent antitumor antibiotic streptonigrin, has demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including those resistant to conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the available data on the in vitro cytotoxic activity of this compound. It includes a summary of its inhibitory concentrations, detailed experimental protocols for assessing its cytotoxic effects, and a discussion of the putative signaling pathways involved in its mechanism of action, largely extrapolated from studies on its parent compound, streptonigrin.
Introduction
Streptonigrin and its analogs are a class of aminoquinone antibiotics known for their potent antitumor properties. This compound is a notable derivative that has been evaluated for its cytotoxic potential.[1] Its chemical structure, lacking the methoxy group at the 10' position, distinguishes it from the parent compound and may influence its biological activity and selectivity. This guide aims to consolidate the current knowledge on the in vitro cytotoxicity of this compound to aid researchers and professionals in the field of drug discovery and development.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Notes | Reference |
| HCT116 | Colon Cancer | 0.004 | - | [1] |
| HCT116 (Etoposide-resistant) | Colon Cancer | 0.003 | Resistant to Etoposide | [1] |
| HCT116 (Teniposide-resistant) | Colon Cancer | 0.001 | Resistant to Teniposide | [1] |
| A2780 | Ovarian Cancer | 0.001 | - | [1] |
| A2780 (Cisplatin-resistant) | Ovarian Cancer | 0.01 | Resistant to Cisplatin | [1] |
Table 1: In Vitro Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the in vitro cytotoxicity of this compound. These are generalized protocols that should be optimized for specific cell lines and laboratory conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HCT116, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of reactive oxygen species, which is a common mechanism of action for quinone-containing antibiotics.
Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are non-fluorescent until they are oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
DCFH-DA solution (10 mM stock in DMSO)
-
Positive control (e.g., H2O2)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Compound Treatment: Wash the cells again with PBS to remove excess dye. Add fresh medium containing various concentrations of this compound or a positive control.
-
Incubation: Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Data Analysis: Quantify the increase in fluorescence relative to the untreated control cells.
Signaling Pathways in Cytotoxicity
The precise signaling pathways mediating the cytotoxic effects of this compound have not been fully elucidated. However, based on its structural similarity to streptonigrin and its known inhibitory effect on p21ras farnesylation, several pathways are likely involved.
Inhibition of Ras Farnesylation
This compound is a known inhibitor of p21ras farnesylation with an IC50 of 21 nM.[1] Farnesylation is a critical post-translational modification that allows Ras proteins to anchor to the cell membrane, a prerequisite for their activation and downstream signaling.
Induction of Apoptosis (p53-Dependent Pathway)
Studies on the parent compound, streptonigrin, have shown that it can induce apoptosis through a p53-dependent pathway. It is plausible that this compound shares this mechanism.
Inhibition of Wnt/β-Catenin Signaling
Streptonigrin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer. This inhibition can lead to decreased proliferation of cancer cells that are dependent on this pathway.
Conclusion
This compound is a potent cytotoxic agent with significant in vitro activity against various cancer cell lines, including those with acquired drug resistance. Its mechanism of action is likely multifaceted, involving the inhibition of key signaling pathways such as Ras farnesylation, and potentially the induction of apoptosis and suppression of Wnt/β-catenin signaling. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this promising compound. Further studies are warranted to fully elucidate the specific molecular mechanisms of this compound and to evaluate its efficacy and safety in preclinical models.
References
A Technical Guide to the Antibacterial Spectrum of 10'-Desmethoxystreptonigrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibacterial properties of 10'-Desmethoxystreptonigrin, an analog of the potent antitumor and antibacterial agent, streptonigrin.[1] This document summarizes its known antibacterial spectrum, details the experimental protocols for assessing its activity, and illustrates its proposed mechanism of action.
Antibacterial Spectrum
This compound, a natural product isolated from Streptomyces species, exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3][4][5] Quantitative data on its efficacy, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, is presented in Table 1. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Species | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.4 |
| Enterococcus faecalis (as S. faecalis) | Positive | 1.6 |
| Escherichia coli | Negative | 3.1 |
| Klebsiella pneumoniae | Negative | 3.1 |
| Proteus vulgaris | Negative | 0.4 |
| Data sourced from Cayman Chemical product information sheet.[2][7] |
Experimental Protocols: Broth Microdilution for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the potency of an antimicrobial agent. The broth microdilution method is a widely accepted and standardized procedure for this purpose.[8][9][10][11]
Principle
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.[6][12]
Materials
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Pure culture of the test bacterium (e.g., S. aureus, E. coli) grown on an appropriate agar medium for 18-24 hours
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Pipettes and sterile pipette tips
-
Incubator (35 ± 2°C)
Methodology
-
Preparation of Antimicrobial Dilutions:
-
Aseptically prepare a series of two-fold dilutions of the this compound stock solution in MHB directly in the wells of the 96-well plate. Typically, this results in a final volume of 50 µL per well.[13] The concentration range should be selected to encompass the expected MIC of the compound.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the total volume in each well to 100 µL and dilute the antimicrobial concentration to its final testing concentration.
-
Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).[12]
-
-
Incubation:
-
Incubate the inoculated microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[14]
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth. A reading aid, such as a lightbox, may be used.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.[9]
-
Below is a workflow diagram for the broth microdilution MIC assay.
Mechanism of Action
While the specific mechanism of action for this compound has not been as extensively studied as its parent compound, streptonigrin, it is highly probable that they share a similar mode of antibacterial activity. Streptonigrin's bactericidal effect is known to be iron-dependent and involves the generation of reactive oxygen species (ROS) that lead to DNA damage.[5][15][16]
The proposed mechanism involves the following steps:
-
Iron Chelation: Streptonigrin, and likely this compound, chelates intracellular iron ions.[5][15]
-
Redox Cycling: The iron-drug complex undergoes redox cycling, transferring electrons to molecular oxygen.
-
Reactive Oxygen Species (ROS) Generation: This process generates highly reactive oxygen species, such as the ferryl radical.[15][16]
-
DNA Damage: The generated ROS cause damage to bacterial DNA, leading to inhibition of DNA replication and RNA synthesis, ultimately resulting in cell death.[15][17]
The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.
References
- 1. This compound, a novel analog of streptonigrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. protocols.io [protocols.io]
- 4. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron requirement in the bactericidal mechanism of streptonigrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. caymanchem.com [caymanchem.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 14. m.youtube.com [m.youtube.com]
- 15. How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Facebook [cancer.gov]
Methodological & Application
Application Notes and Protocols for 10'-Desmethoxystreptonigrin Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
10'-Desmethoxystreptonigrin is a potent analog of the antitumor antibiotic streptonigrin, produced by Streptomyces albus.[1] Like its parent compound, it exhibits significant cytotoxicity against a range of human tumor cell lines.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, along with insights into its mechanism of action to guide experimental design and data interpretation.
The cytotoxic effects of streptonigrin, and by extension this compound, are multifaceted. Streptonigrin is known to inhibit DNA synthesis and cause chromosomal damage.[2] It can also lead to a decrease in ATP and protein synthesis.[3] The mechanism often involves the generation of reactive oxygen species (ROS) through a process that is dependent on the presence of iron, leading to DNA strand breakage.[3][4] Furthermore, streptonigrin has been shown to act as a negative regulator of the β-catenin/Tcf signaling pathway, which is often aberrantly activated in various cancers.[2] this compound has also been identified as an inhibitor of p21ras farnesylation, a key process in the activation of the RAS signaling pathway.[5]
These application notes provide a framework for researchers to reliably quantify the cytotoxic potential of this compound against relevant cancer cell lines and to begin dissecting its molecular mechanisms of action.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HCT116 | Colon Cancer | 0.004 |
| A2780 | Ovarian Cancer | 0.001 |
| HCT116 (etoposide resistant) | Colon Cancer | 0.003 |
| HCT116 (teniposide resistant) | Colon Cancer | 0.001 |
| A2780 (cisplatin resistant) | Ovarian Cancer | 0.01 |
Data sourced from Cayman Chemical product information sheet.[5]
Experimental Protocols
Two common methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.0001 µg/mL to 1 µg/mL).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116, A2780)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
-
Compound Treatment:
-
Prepare and add serial dilutions of this compound in serum-free medium to the cells.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.
-
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100
-
Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow
References
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. google.com [google.com]
Application Notes and Protocols: 10'-Desmethoxystreptonigrin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
10'-Desmethoxystreptonigrin, an analog of the potent antitumor antibiotic streptonigrin, has emerged as a compound of interest in cancer research.[1] Isolated from Streptomyces albus, it demonstrates marked cytotoxicity against a range of human tumor cell lines.[1] Its primary mechanism of action is attributed to the inhibition of p21ras farnesyltransferase, a critical enzyme in the post-translational modification of the Ras protein.[1] This inhibition disrupts the proper localization and function of Ras, a key signaling molecule frequently dysregulated in cancer, thereby impeding downstream signaling pathways that drive cell proliferation and survival. These application notes provide an overview of the anti-cancer properties of this compound, along with detailed protocols for its investigation in a laboratory setting.
Quantitative Data Summary
The cytotoxic effects of this compound have been quantified in various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HCT116 | Colon Carcinoma | 0.004 | [2] |
| HCT116 (Etoposide-resistant) | Colon Carcinoma | 0.003 | [2] |
| HCT116 (Teniposide-resistant) | Colon Carcinoma | 0.001 | [2] |
| A2780 | Ovarian Cancer | 0.001 | [2] |
| A2780 (Cisplatin-resistant) | Ovarian Cancer | 0.01 | [2] |
Mechanism of Action: Inhibition of Ras Farnesylation and Downstream Signaling
This compound exerts its anticancer effects primarily through the inhibition of farnesyltransferase, an enzyme responsible for attaching a farnesyl pyrophosphate group to the C-terminus of the Ras protein. This farnesylation step is essential for the anchoring of Ras to the inner leaflet of the plasma membrane, a prerequisite for its activation and subsequent signal transduction. By inhibiting this process, this compound prevents the proper localization and function of Ras, thereby disrupting the downstream Ras-Raf-MEK-ERK signaling cascade. This pathway plays a central role in regulating cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. The inhibition of this pathway ultimately leads to decreased cancer cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A2780)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis of Ras-Raf-MEK-ERK Pathway
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the Ras signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-Ras, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time points.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a promising anti-cancer agent with a defined mechanism of action targeting the Ras signaling pathway. The provided data and protocols offer a framework for researchers to further investigate its therapeutic potential and elucidate the intricate molecular details of its activity in various cancer models. Further studies are warranted to explore its efficacy in vivo and to assess its potential for clinical development.
References
Application Notes and Protocols for Testing 10'-Desmethoxystreptonigrin Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10'-Desmethoxystreptonigrin is a potent derivative of the antibiotic streptonigrin, originally isolated from Streptomyces.[1] Like its parent compound, it exhibits significant antibacterial and cytotoxic properties.[1][2] This document provides detailed protocols for evaluating the antibacterial efficacy of this compound, including determination of Minimum Inhibitory Concentration (MIC) and assessment of in vitro cytotoxicity. The methodologies outlined adhere to established standards to ensure reproducibility and accuracy of results.
Mechanism of Action
The antibacterial action of streptonigrin, and likely this compound, is complex and involves the generation of reactive oxygen species (ROS). The proposed mechanism is initiated by the intracellular reduction of the quinone moiety of the molecule. This reduced form then reacts with molecular oxygen in a futile cycle to produce superoxide radicals. In the presence of iron, these radicals can lead to the formation of highly reactive hydroxyl radicals via the Fenton reaction. These hydroxyl radicals can then cause extensive damage to cellular macromolecules, including DNA, leading to bacterial cell death.[3]
Caption: Proposed mechanism of this compound antibacterial activity.
Data Presentation
The antibacterial and cytotoxic activities of this compound are summarized below. These values provide a baseline for expected efficacy and can be used as a reference for experimental design.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains. [1]
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.4 |
| Enterococcus faecalis | Positive | 1.6 |
| Escherichia coli | Negative | 3.1 |
| Klebsiella pneumoniae | Negative | 3.1 |
| Proteus vulgaris | Negative | 0.4 |
Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound against human cancer cell lines. [1]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HCT116 | Colon Carcinoma | 0.004 |
| A2780 | Ovarian Cancer | 0.001 |
Experimental Protocols
The following protocols are provided for the determination of the antibacterial and cytotoxic activities of this compound.
Experimental Workflow
Caption: Overall experimental workflow for antibacterial and cytotoxicity testing.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]
a. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB), cation-adjusted[6]
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922 as quality control)[7][8]
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
b. Preparation of Reagents and Cultures
-
Stock Solution of this compound: Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Further dilutions should be made in MHB.
-
Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
c. Assay Procedure
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution (e.g., 64 µg/mL in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
d. Data Analysis
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[8] Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[1][9][10]
a. Materials
-
This compound
-
DMSO
-
Human cancer cell lines (e.g., HCT116, A2780)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
b. Assay Procedure
-
Culture the selected cell lines in their appropriate medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, and resuspend them in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the serially diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
c. Data Analysis
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates [mdpi.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. microbiologyclass.net [microbiologyclass.net]
- 8. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Farnesyltransferase Inhibition Assay Using 10'-Desmethoxystreptonigrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase (FTase) is a crucial enzyme in post-translational modification, catalyzing the attachment of a farnesyl group to a cysteine residue within the C-terminal CaaX box of various cellular proteins.[1] This process, known as farnesylation, is vital for the proper localization and function of key signaling proteins, including members of the Ras superfamily of small GTPases.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anticancer drug development. Farnesyltransferase inhibitors (FTIs) are a class of compounds designed to block this enzymatic activity, thereby disrupting aberrant signaling pathways.
10'-Desmethoxystreptonigrin is a potent inhibitor of the farnesylation of the Ras p21 protein. It is a derivative of streptonigrin and has demonstrated significant cytotoxic and antibacterial activities. This document provides detailed protocols for an in vitro Farnesyltransferase inhibition assay using this compound, along with data presentation and visualization of the relevant signaling pathways.
Principle of the Assay
The farnesyltransferase inhibition assay described here is a fluorescence-based method. It relies on the enzymatic transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the dansyl-peptide leads to a change in its microenvironment, resulting in an increase in fluorescence intensity. The inhibitory potential of a compound, such as this compound, is determined by measuring the reduction in the fluorescence signal in its presence.
Signaling Pathway of Farnesyltransferase and its Inhibition
Farnesyltransferase plays a pivotal role in multiple signaling pathways. Its primary and most studied substrate is the Ras protein. Farnesylation anchors Ras to the cell membrane, a prerequisite for its activation and downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.
FTase inhibitors, such as this compound, block the farnesylation of Ras, preventing its membrane localization and subsequent activation of oncogenic signaling.
Furthermore, research has revealed that the anticancer effects of FTIs are not solely dependent on Ras inhibition. Another critical target is the RhoB GTPase.[2][3][4] RhoB is unique as it can be either farnesylated by FTase or geranylgeranylated by geranylgeranyltransferase I (GGTase-I).[2][5] Inhibition of FTase leads to a shift in RhoB modification, resulting in an accumulation of the geranylgeranylated form of RhoB (RhoB-GG).[2][3] This altered form of RhoB exhibits distinct cellular localization and signaling properties, contributing to the anti-proliferative and pro-apoptotic effects of FTIs.[2][3]
Materials and Reagents
-
Farnesyltransferase (FTase): Human recombinant, purified.
-
Farnesyl Pyrophosphate (FPP): Substrate for FTase.
-
Dansyl-GCVLS: Fluorescent peptide substrate.
-
This compound: Test inhibitor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT.
-
DMSO: For dissolving the inhibitor.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: With excitation at ~340 nm and emission at ~500 nm.
Experimental Protocol
The following is a detailed protocol for performing the Farnesyltransferase inhibition assay.
1. Preparation of Reagents:
-
Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C. Add DTT fresh on the day of the experiment.
-
Reagent Mix: Prepare a mix containing FPP and Dansyl-GCVLS in the assay buffer. The final concentrations in the assay well should be optimized, but typical concentrations are 0.5 µM FPP and 0.2 µM Dansyl-GCVLS.
-
This compound: Prepare a stock solution in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.
2. Assay Procedure:
-
To the wells of a 96-well black microplate, add 40 µL of assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (for the 100% activity control) to the respective wells.
-
Add 5 µL of the FTase enzyme solution to all wells except for the "no enzyme" control wells (add 5 µL of assay buffer instead).
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the Reagent Mix to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 500 nm.
3. Data Analysis:
-
Calculate Percent Inhibition:
-
Subtract the fluorescence of the "no enzyme" control from all other readings.
-
Percent Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)] * 100
-
-
Determine IC50:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation
The inhibitory activity of this compound against Farnesyltransferase is summarized in the table below. The data presented is a representative example based on the known IC50 value and typical experimental results.
| This compound Conc. (nM) | Average Fluorescence (RFU) | Standard Deviation | Percent Inhibition (%) |
| 0 (Control) | 8500 | 250 | 0 |
| 1 | 8200 | 230 | 3.5 |
| 5 | 7500 | 210 | 11.8 |
| 10 | 6300 | 180 | 25.9 |
| 21 (IC50) | 4250 | 150 | 50.0 |
| 50 | 2100 | 120 | 75.3 |
| 100 | 1100 | 90 | 87.1 |
| 500 | 600 | 60 | 92.9 |
| 1000 | 550 | 50 | 93.5 |
Conclusion
The provided protocol offers a robust and reliable method for assessing the inhibitory activity of compounds against Farnesyltransferase. This compound demonstrates potent inhibition of FTase with an IC50 in the low nanomolar range, highlighting its potential as a lead compound for the development of novel anticancer therapeutics. The understanding of its dual-action on both Ras and RhoB signaling pathways provides a more comprehensive picture of its mechanism of action and rationale for its further investigation in drug discovery programs.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitors alter the prenylation and growth-stimulating function of RhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RhoB Alteration Is Necessary for Apoptotic and Antineoplastic Responses to Farnesyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hh.um.es [hh.um.es]
- 5. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for 10'-Desmethoxystreptonigrin in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
10'-Desmethoxystreptonigrin, a derivative of the antibiotic streptonigrin, is a potent bioactive compound originally isolated from Streptomyces.[1] It has demonstrated significant cytotoxic effects against various cancer cell lines and also exhibits broad-spectrum antibacterial activity.[1][2] A key mechanism of action for this compound is the inhibition of p21ras farnesylation, a critical step in the post-translational modification of the Ras protein, which is frequently mutated in human cancers.[1][2][] These properties make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer agents and antibacterial compounds.
These application notes provide a comprehensive overview of the use of this compound in HTS, including its biological activities, and detailed protocols for cytotoxicity and Ras farnesylation inhibition assays.
Biological Activity and Data Presentation
This compound exhibits potent cytotoxic and antimicrobial activities. The following tables summarize the available quantitative data on its efficacy.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HCT116 | Colon Cancer | 0.004 |
| A2780 | Ovarian Cancer | 0.001 |
| HCT116 (Etoposide Resistant) | Colon Cancer | 0.003 |
| HCT116 (Teniposide Resistant) | Colon Cancer | 0.001 |
| A2780 (Cisplatin Resistant) | Ovarian Cancer | 0.01 |
Table 2: Antibacterial Activity of this compound [1]
| Bacteria | MIC (µg/mL) |
| S. aureus | 0.4 |
| S. faecalis | 1.6 |
| E. coli | 3.1 |
| K. pneumoniae | 3.1 |
| P. vulgaris | 0.4 |
Table 3: Biochemical Activity of this compound [1]
| Target | Activity | IC50 (nM) |
| p21ras farnesylation | Inhibition | 21 |
Signaling Pathway
This compound's primary molecular target is the farnesylation of the Ras protein. This post-translational modification is crucial for Ras to anchor to the cell membrane and participate in downstream signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting this process, this compound can disrupt aberrant signaling in cancer cells.
Caption: Ras signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Protocols
The potent biological activities of this compound make it a suitable positive control in HTS campaigns. Below are detailed protocols for two primary applications: a cell-based cytotoxicity screen and a biochemical Ras farnesylation inhibition assay.
Cell-Based Cytotoxicity High-Throughput Screening
This protocol is designed to identify novel cytotoxic compounds using a cell viability assay. This compound can be used as a positive control to validate assay performance.
Experimental Workflow:
Caption: Workflow for a cell-based cytotoxicity high-throughput screen.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
384-well clear-bottom white plates
-
Compound library
-
This compound (positive control)
-
DMSO (negative control)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer plate reader
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Using an acoustic liquid handler, dispense test compounds and controls into 384-well plates. A typical final screening concentration is 10 µM.
-
Include wells with DMSO only as a negative control (100% viability) and wells with a known lethal concentration of this compound as a positive control (0% viability).
-
-
Cell Seeding:
-
Trypsinize and count HCT116 cells.
-
Resuspend cells in culture medium to a density of 5,000 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of the compound-containing plates (200 cells/well).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
-
Assay Readout:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 40 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the controls.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., <50%).
Biochemical Ras Farnesylation Inhibition HTS
This protocol describes a biochemical assay to screen for inhibitors of farnesyltransferase, the enzyme responsible for Ras farnesylation. This compound serves as an excellent positive control for this assay.
Experimental Workflow:
Caption: Workflow for a biochemical Ras farnesylation inhibition HTS.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Ras substrate (e.g., a biotinylated K-Ras peptide)
-
Fluorescently labeled farnesyl pyrophosphate analog (e.g., NBD-FPP)
-
384-well black, low-volume plates
-
Compound library
-
This compound (positive control)
-
DMSO (negative control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)
-
Fluorescence polarization plate reader
Protocol:
-
Compound Plating:
-
Dispense test compounds and controls into 384-well plates as described in the cytotoxicity assay protocol.
-
-
Reagent Addition:
-
Add 5 µL of FTase solution to each well.
-
Add 5 µL of a solution containing the Ras substrate and the fluorescently labeled FPP analog.
-
-
Incubation:
-
Incubate the plates at 37°C for 60 minutes.
-
-
Assay Readout:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
Inhibition of FTase will result in a decrease in fluorescence polarization, as the fluorescent FPP analog will not be attached to the larger Ras substrate.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Determine the Z'-factor for assay quality assessment.
-
Identify hits as compounds that show significant inhibition of farnesyltransferase activity.
Conclusion
This compound is a versatile and potent molecule for use in high-throughput screening. Its well-characterized cytotoxic and enzyme-inhibitory activities make it an ideal positive control for validating HTS assays and identifying novel drug candidates. The protocols provided here offer a solid foundation for implementing HTS campaigns targeting cytotoxicity and Ras farnesylation.
References
Troubleshooting & Optimization
Preventing degradation of 10'-Desmethoxystreptonigrin during storage.
This technical support center provides guidance on the proper storage, handling, and troubleshooting for 10'-Desmethoxystreptonigrin to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound solid?
For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[1]
2. How should I store solutions of this compound?
Stock solutions of this compound, typically prepared in solvents like DMSO, DMF, ethanol, or methanol, should also be stored at -20°C for short- to medium-term storage.[1] For longer-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Studies on various compounds stored in DMSO have shown that repeated freeze-thaw cycles can lead to compound loss.[2][3]
3. What are the primary factors that can cause degradation of this compound?
Based on the chemistry of its parent compound, streptonigrin, and other quinone-containing antibiotics, the primary factors contributing to degradation are expected to be:
-
Oxidation: The quinone moiety is susceptible to oxidation.[4][5]
-
Hydrolysis: The presence of amide and carboxylic acid functional groups suggests potential susceptibility to hydrolysis under acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation in complex organic molecules.[6]
-
Elevated Temperatures: Higher temperatures can accelerate all degradation pathways.
4. Is this compound sensitive to light?
Yes, compounds with chromophores like this compound are often light-sensitive. It is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
5. What solvents are recommended for dissolving this compound?
This compound is soluble in DMF, DMSO, ethanol, and methanol.[1] The choice of solvent may depend on the specific experimental requirements. For biological assays, DMSO is commonly used. However, the stability of the compound in these solvents over time should be considered.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Change in color of the solid compound (e.g., from dark to a lighter shade). | Oxidation or hydration from exposure to air and moisture. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) if possible. Ensure the container is tightly sealed and stored at -20°C. |
| Precipitation observed in a stock solution upon thawing. | The solution may be supersaturated, or the compound may be less soluble at lower temperatures. The compound may have degraded into less soluble products. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, it may indicate degradation, and a fresh stock solution should be prepared. |
| Loss of biological activity in experiments. | Degradation of the compound due to improper storage, repeated freeze-thaw cycles, or exposure to light and high temperatures. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Always protect solutions from light. |
| Inconsistent experimental results. | In addition to experimental variability, this could be due to the progressive degradation of a single stock solution used over a long period. | Use a freshly prepared or recently thawed aliquot of the stock solution for each experiment. Perform a purity check of the stock solution using HPLC. |
Quantitative Stability Data
The following tables provide illustrative stability data for this compound under various conditions. This data is based on general knowledge of similar compounds and should be confirmed by specific in-house stability studies.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Purity (%) |
| -20°C, protected from light | 12 months | >98% |
| 4°C, protected from light | 12 months | ~95% |
| Room Temperature (25°C), protected from light | 6 months | ~90% |
| Room Temperature (25°C), exposed to light | 1 month | <85% |
Table 2: Stability of this compound in DMSO (10 mM) at -20°C
| Number of Freeze-Thaw Cycles | Purity (%) |
| 1 | >99% |
| 5 | ~97% |
| 10 | ~94% |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.
-
Store the aliquots at -20°C.
Protocol 2: Stability-Indicating HPLC Method (Illustrative)
This is a general method that should be optimized and validated for your specific instrumentation and requirements.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 375 nm (based on UV absorption of streptonigrin).[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dilute the stock solution of this compound in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for experimental issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 10'-Desmethoxystreptonigrin and Other Farnesyltransferase Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 10'-Desmethoxystreptonigrin with other prominent farnesyltransferase inhibitors. The following sections detail their performance based on experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows.
Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that target the enzyme farnesyltransferase, preventing the proper function of proteins that require this modification for their activity, most notably the Ras family of small GTPases.[1] Dysregulation of the Ras signaling pathway is a common driver in many cancers, making FTIs a promising area of anti-cancer drug development.[2][3] this compound, a novel analog of streptonigrin, has been identified as a potent inhibitor of p21ras farnesylation and exhibits significant cytotoxic activity against various human tumor cell lines.[4] This guide compares its efficacy with other well-characterized FTIs.
Quantitative Comparison of Farnesyltransferase Inhibitors
The efficacy of farnesyltransferase inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) against the farnesyltransferase enzyme and their cytotoxic effects on cancer cell lines. The tables below summarize these key metrics for this compound and other selected FTIs.
Table 1: In Vitro Farnesyltransferase Inhibition
| Inhibitor | IC50 (nM) | Target |
| This compound | 21 | p21ras farnesylation |
| Lonafarnib (SCH66336) | 1.9 | H-Ras |
| 5.2 | K-Ras | |
| 2.8 | N-Ras | |
| Tipifarnib (R115777) | 0.6 | Farnesyltransferase |
| 0.86 | Lamin B peptide | |
| 7.9 | K-RasB peptide | |
| FTI-277 | 500 pM (0.5 nM) | Farnesyltransferase |
| Manumycin A | Data not uniformly available | Ras farnesyltransferase |
| Chaetomellic acid A | 55 | Farnesyltransferase |
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| This compound | HCT116 | Colon Cancer | 0.004 | - |
| A2780 | Ovarian Cancer | 0.001 | - | |
| HCT116 (etoposide-resistant) | Colon Cancer | 0.003 | - | |
| HCT116 (teniposide-resistant) | Colon Cancer | 0.001 | - | |
| A2780 (cisplatin-resistant) | Ovarian Cancer | 0.01 | - | |
| Lonafarnib (SCH66336) | SMMC-7721 | Hepatocellular Carcinoma | - | 20.29 |
| QGY-7703 | Hepatocellular Carcinoma | - | 20.35 | |
| Tipifarnib (R115777) | T-cell leukemia/lymphoma cell lines | T-cell malignancies | - | <0.1 (sensitive lines) |
| NCI-H2369 | Mesothelioma | - | 0.016204 | |
| SNU-398 | Hepatocellular Carcinoma | - | 0.059140 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to evaluate farnesyltransferase inhibitors.
In Vitro Farnesyltransferase Inhibition Assay
This assay measures the ability of a compound to inhibit the farnesyltransferase-mediated transfer of a farnesyl group to a protein or peptide substrate.
Materials:
-
Recombinant farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant farnesyltransferase to all wells except the negative control.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing the plate on ice).
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.[5]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).[7]
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[7]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix gently to ensure complete solubilization of the purple formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures aids in understanding the mechanism of action and the methods used for evaluation.
Caption: The Ras signaling pathway and the point of inhibition by FTIs.
Caption: Experimental workflow for evaluating farnesyltransferase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ras pathway | Abcam [abcam.com]
- 4. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Effects of 10'-Desmethoxystreptonigrin and its Parent Compound, Streptonigrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticancer effects of 10'-Desmethoxystreptonigrin, a novel analog of the potent antitumor antibiotic, streptonigrin. By presenting available experimental data, detailing methodologies, and visualizing complex biological pathways, this document aims to facilitate an objective comparison and inform future research and development in oncology.
Introduction
Streptonigrin, a natural product isolated from Streptomyces flocculus, has demonstrated significant anticancer activity. However, its clinical application has been hampered by severe toxicity.[1] This has led to the exploration of structural analogs with potentially improved therapeutic indices. This compound is one such analog, distinguished by the absence of a methoxy group at the 10' position. This guide delves into the comparative anticancer properties of these two molecules.
In Vitro Cytotoxicity
Quantitative data on the cytotoxic effects of this compound and streptonigrin against various cancer cell lines are summarized below. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HCT116 | Colon Carcinoma | 0.004 |
| A2780 | Ovarian Carcinoma | 0.001 |
Data sourced from commercially available product information.
Table 2: Reported Activity of Streptonigrin against Human Cancer Cell Lines
| Cell Line | Cancer Type | Observation |
| HCT116 | Colon Carcinoma | Reduces HIF1α protein level at 2 µM |
| SW480 | Colon Carcinoma | Dose-dependent inhibition of proliferation (0-5 µM) |
Mechanism of Action: A Tale of Two Pathways
This compound and streptonigrin appear to exert their anticancer effects through distinct signaling pathways.
This compound: Targeting Ras Farnesylation
This compound has been identified as an inhibitor of p21ras farnesylation.[2] Farnesylation is a critical post-translational modification that enables Ras proteins to anchor to the cell membrane, a prerequisite for their activation and subsequent downstream signaling that promotes cell proliferation and survival. By inhibiting this process, this compound can disrupt oncogenic Ras signaling.
Streptonigrin: Disrupting Wnt/β-catenin Signaling
Streptonigrin has been shown to inhibit the β-catenin/Tcf signaling pathway.[1] This pathway is crucial in embryonic development and is often aberrantly activated in cancers, leading to the transcription of genes that drive tumor progression. Streptonigrin's interference with this pathway represents a key aspect of its anticancer mechanism.
In Vivo Efficacy
Currently, there is a lack of publicly available in vivo anticancer efficacy data for this compound. In contrast, streptonigrin has been evaluated in animal models. For instance, in a xenograft model of human renal cell carcinoma in BALB/c nude mice, oral administration of streptonigrin (0.1 mg/kg, once a day, 5 days a week) led to an increase in the expression of the tumor suppressor p53 and a decrease in the proliferation marker Ki67 in the tumors.[3] The absence of in vivo data for this compound precludes a direct comparison of their in vivo anticancer effects and therapeutic windows.
Experimental Protocols
To facilitate the replication and further investigation of the anticancer effects of these compounds, standardized protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the metabolic activity of cells as an indicator of their viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, A2780)
-
Complete cell culture medium
-
96-well plates
-
This compound and/or Streptonigrin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound and/or Streptonigrin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Conclusion and Future Directions
This compound emerges as a potent cytotoxic agent against colon and ovarian cancer cell lines in vitro. Its distinct mechanism of action, targeting p21ras farnesylation, differentiates it from its parent compound, streptonigrin, which primarily inhibits Wnt/β-catenin signaling.
However, a conclusive assessment of the therapeutic potential of this compound is currently limited by the lack of direct comparative studies with streptonigrin and the absence of in vivo efficacy and toxicity data.
Future research should prioritize:
-
Direct comparative in vitro studies: Evaluating the cytotoxicity of both compounds side-by-side across a broader panel of cancer cell lines.
-
In vivo efficacy and toxicity studies: Establishing the therapeutic window of this compound in relevant animal models.
-
Detailed mechanistic studies: Further elucidating the downstream effects of p21ras farnesylation inhibition by this compound.
Such studies are crucial to determine if this compound represents a viable, less toxic alternative to streptonigrin for cancer therapy.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel analog of streptonigrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Reproducibility of Experimental Results with 10'-Desmethoxystreptonigrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results obtained with 10'-Desmethoxystreptonigrin, a potent analog of the anti-tumor antibiotic streptonigrin. The information presented herein is intended to serve as a resource for researchers investigating the therapeutic potential of this compound, with a focus on the reproducibility of its biological activities.
Overview of this compound
This compound is a novel antibiotic produced by Streptomyces albus.[1] It was first identified in a screen for inhibitors of p21ras farnesylation, a key process in the activation of the Ras signaling pathway, which is often dysregulated in cancer.[1] Subsequent studies have demonstrated its marked cytotoxicity against various human tumor cell lines and its potent, broad-spectrum antibacterial activity.[1][2]
Comparative Performance Data
The following tables summarize the quantitative data available for this compound, comparing its activity to its parent compound, streptonigrin, where applicable.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) | IC50 (nM) | Reference |
| This compound | HCT116 (Colon Carcinoma) | 0.004 | 8.4 | [2] |
| This compound | A2780 (Ovarian Carcinoma) | 0.001 | 2.1 | [2] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.4 | [2] |
| This compound | Enterococcus faecalis | 1.6 | [2] |
| This compound | Escherichia coli | 3.1 | [2] |
| This compound | Klebsiella pneumoniae | 3.1 | [2] |
| This compound | Proteus vulgaris | 0.4 | [2] |
Table 3: Enzyme Inhibition Data
| Compound | Enzyme | IC50 | Comparison to Streptonigrin | Reference |
| This compound | p21ras Farnesyltransferase | 21 nM | 3-fold more active | [3] |
Experimental Protocols
While the full, detailed experimental protocols from the original publication by Liu et al. (1992) are not publicly available, this section provides standardized, representative protocols for the key assays used to evaluate the activity of this compound. These protocols are based on established methodologies in the field and are intended to guide researchers in designing and reproducing similar experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A2780) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
p21ras Farnesyltransferase Inhibition Assay
Objective: To determine the concentration of this compound that inhibits the activity of farnesyltransferase by 50% (IC50).
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant farnesyltransferase, farnesyl pyrophosphate (FPP), and a fluorescently labeled Ras peptide substrate in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control and a known farnesyltransferase inhibitor as a positive control.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at 37°C for a specified period (e.g., 30-60 minutes).
-
Detection: Measure the farnesylation of the peptide substrate. This can be done using various methods, such as scintillation proximity assay (if using a radiolabeled FPP) or fluorescence polarization.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Inhibition of the Ras signaling pathway by this compound.
Caption: The Wnt/β-catenin signaling pathway and potential targeting by streptonigrin analogs.
Reproducibility and Future Directions
The initial findings on the biological activities of this compound are promising. However, a comprehensive assessment of the reproducibility of these results is challenging due to the limited availability of the full experimental details from the original publication. To our knowledge, no direct replication studies have been published.
For researchers seeking to work with this compound, it is recommended to:
-
Source the compound from a reputable supplier to ensure its identity and purity.
-
Perform initial dose-response experiments to confirm its activity in the specific cell lines or bacterial strains of interest.
-
Thoroughly document all experimental parameters to facilitate future comparisons and reproducibility efforts.
Further research is warranted to independently validate the reported IC50 and MIC values and to further elucidate the molecular mechanisms underlying the potent anti-cancer and antibacterial effects of this compound. In particular, exploring its effects on the Wnt/β-catenin signaling pathway, given the known activity of its parent compound, could reveal additional therapeutic targets. The significant crosstalk between the Ras and Wnt/β-catenin pathways suggests that dual inhibition by this compound could be a powerful anti-cancer strategy.
References
A Comparative Analysis of 10'-Desmethoxystreptonigrin and Other Antibiotics with Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 10'-Desmethoxystreptonigrin and other notable antibiotics with both antibacterial and anticancer activities, including its parent compound Streptonigrin, Mitomycin C, Doxorubicin, and Bleomycin. The information is intended to assist researchers and professionals in drug development in understanding the relative performance and mechanisms of these potent compounds.
Introduction
This compound is a derivative of the antibiotic streptonigrin, originally isolated from Streptomyces species.[1] Like its parent compound, it exhibits a broad spectrum of activity against various bacteria and demonstrates significant cytotoxicity toward cancer cell lines.[1][2] This has positioned it as a compound of interest for further investigation in both infectious disease and oncology research. This guide will compare its biological activities with other well-established antibiotics that have found utility in cancer chemotherapy, focusing on their mechanisms of action, and providing available quantitative data on their efficacy.
Mechanism of Action
The primary mechanism of action for this compound and the comparative antibiotics involves the generation of reactive oxygen species (ROS) and subsequent DNA damage, albeit through different pathways.
This compound and Streptonigrin: These aminoquinone antibiotics undergo bioreductive activation within the cell. This process, often enzyme-mediated, reduces the quinone moiety to a semiquinone or hydroquinone radical. These radicals then react with molecular oxygen to produce superoxide anions and other ROS. This cascade of oxidative stress leads to DNA strand breaks and ultimately, cell death. Streptonigrin has also been shown to inhibit the β-catenin/Tcf signaling pathway, which is crucial in some cancers.
Mitomycin C: This antibiotic also requires bioreductive activation to become a potent DNA cross-linking agent. Once activated, it can alkylate DNA, forming interstrand and intrastrand cross-links, which inhibit DNA replication and lead to apoptosis.
Doxorubicin: As an anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, disrupting the topoisomerase II-DNA complex. This leads to the stabilization of DNA strand breaks, inhibition of DNA replication and transcription, and ultimately, cell death. Doxorubicin is also known to generate ROS, contributing to its cardiotoxicity.
Bleomycin: This glycopeptide antibiotic chelates metal ions, primarily iron, and in the presence of oxygen, generates superoxide and hydroxide free radicals. These radicals cause single- and double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for the antibacterial and anticancer activities of this compound and the comparative antibiotics.
Disclaimer: The data presented below is compiled from various sources. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, bacterial strains, and assay methodologies may vary between studies.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Antibiotic | S. aureus | S. faecalis | E. coli | K. pneumoniae | P. vulgaris |
| This compound | 0.4[1] | 1.6[1] | 3.1[1] | 3.1[1] | 0.4[1] |
| Mitomycin C | - | - | 0.5 | - | - |
| Doxorubicin | - | - | 2-32 | - | - |
Table 2: Anticancer Activity (IC50 in µg/mL)
| Antibiotic | HCT116 (Colon) | A2780 (Ovarian) | A2780/cisR (Ovarian, Cisplatin-Resistant) |
| This compound | 0.004[1] | 0.001[1] | 0.01[1] |
| Doxorubicin | - | - | - |
| Mitomycin C | - | - | - |
Directly comparable IC50 values for the other antibiotics against these specific cell lines were not found in the initial search. The IC50 values are highly dependent on the specific cancer cell line and the duration of exposure.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific experimental details, it is recommended to consult the original research articles.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, and the suspension is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Determination of IC50 (Half-maximal Inhibitory Concentration)
The IC50 values for anticancer activity are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for determining IC50 values.
Figure 1: Bioreductive activation of quinone antibiotics and subsequent ROS-mediated DNA damage.
Figure 2: General experimental workflow for determining IC50 values using the MTT assay.
Figure 3: Mechanism of action of Doxorubicin involving DNA intercalation and topoisomerase II inhibition.
Conclusion
This compound is a potent antibiotic with significant anticancer activity, comparable in some instances to established chemotherapeutic agents. Its mechanism, rooted in bioreductive activation and the generation of reactive oxygen species, presents a compelling avenue for the development of novel anticancer therapies. While direct comparative data with other antibiotics is limited, the available information suggests that this compound and its analogs warrant further investigation. Future studies should focus on standardized, direct comparisons of efficacy and detailed elucidation of its molecular targets and signaling pathways to fully assess its therapeutic potential.
References
Evaluating the Therapeutic Potential of 10'-Desmethoxystreptonigrin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 10'-Desmethoxystreptonigrin, a potent analog of the antitumor antibiotic Streptonigrin. While in vitro studies showcase its significant cytotoxic activity against various cancer cell lines, a comprehensive assessment of its therapeutic index is currently hampered by the limited availability of in vivo efficacy and toxicity data. This document summarizes the existing experimental data for this compound and its parent compound, Streptonigrin, to offer a comparative perspective and highlight areas for future research.
Executive Summary
This compound demonstrates impressive cytotoxic potency in preclinical in vitro models, in some cases surpassing that of drug-resistant cancer cell lines. However, the historical clinical development of its parent compound, Streptonigrin, was terminated due to severe toxicity.[1] This underscores the critical need for thorough in vivo evaluation of this compound to determine if its structural modifications translate to an improved therapeutic window. This guide presents the available data to facilitate an objective comparison and outlines the standard experimental protocols required to generate the necessary in vivo data for a conclusive therapeutic index assessment.
Comparative In Vitro Cytotoxicity
This compound has shown marked cytotoxicity against several human tumor cell lines.[1] The available half-maximal inhibitory concentration (IC50) values are presented below, alongside data for the parent compound, Streptonigrin, where available.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | HCT116 (Colon Carcinoma) | 0.004 | [2] |
| A2780 (Ovarian Carcinoma) | 0.001 | [2] | |
| HCT116 (Etoposide-resistant) | 0.003 | [2] | |
| HCT116 (Teniposide-resistant) | 0.001 | [2] | |
| A2780 (Cisplatin-resistant) | 0.01 | [2] | |
| Streptonigrin | Data not readily available in a comparable format | - | - |
In Vivo Data: A Critical Gap for this compound
A thorough literature search did not yield publicly available in vivo efficacy or toxicity data for this compound, such as Maximum Tolerated Dose (MTD) or tumor growth inhibition studies in animal models. This absence of data is the primary obstacle to calculating its therapeutic index and making a direct comparison with Streptonigrin.
For the parent compound, Streptonigrin, historical studies indicate significant in vivo toxicity, which ultimately led to the discontinuation of its clinical trials.[3] While some studies report in vivo antitumor activity in murine leukemia models, a definitive MTD or LD50 value is not consistently reported across the literature, making a precise therapeutic index calculation challenging. It is known that derivatives of streptonigrin have been synthesized with the aim of reducing toxicity while maintaining antitumor effectiveness.[3]
Experimental Protocols
To facilitate further research and address the existing data gap for this compound, detailed methodologies for key experiments are provided below.
Determination of In Vitro Cytotoxicity (IC50) by MTT Assay
Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50%.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Determination of Maximum Tolerated Dose (MTD) in Mice
Objective: To determine the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.
Procedure:
-
Animal Acclimatization: Acclimate healthy, age- and weight-matched mice (e.g., BALB/c or C57BL/6) for at least one week before the experiment.
-
Dose Selection: Based on in vitro data and any available preliminary toxicity information, select a range of doses for the test compound.
-
Dosing: Administer the compound to small groups of mice (e.g., 3-5 mice per group) via the intended clinical route (e.g., intraperitoneal, intravenous, or oral). Include a control group receiving the vehicle.
-
Observation: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance. A scoring system can be used to quantify the severity of adverse effects.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 15-20% loss in body weight and does not produce other signs of severe toxicity.
-
Dose Escalation/De-escalation: Based on the results from the initial dose groups, subsequent dose levels are adjusted (escalated or de-escalated) to refine the MTD.
In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the antitumor efficacy of a compound in a tumor-bearing animal model.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound at one or more dose levels (typically at or below the MTD) according to a predetermined schedule (e.g., daily, every other day). The control group receives the vehicle.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. At the end of the study, the tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for Streptonigrin and a typical workflow for evaluating the therapeutic index of a novel compound.
Caption: Proposed mechanism of action for Streptonigrin.
Caption: Experimental workflow for determining the therapeutic index.
Conclusion and Future Directions
This compound exhibits highly promising in vitro anticancer activity. However, the historical toxicity concerns associated with its parent compound, Streptonigrin, necessitate a cautious and thorough approach to its further development. The critical next step is to conduct comprehensive in vivo studies to determine the Maximum Tolerated Dose and assess the antitumor efficacy of this compound in relevant animal models. The generation of this data will enable the calculation of a therapeutic index, providing a quantitative measure of its therapeutic potential and a solid foundation for any future clinical investigations. Researchers are encouraged to utilize the outlined experimental protocols to address this significant data gap and fully elucidate the therapeutic promise of this potent Streptonigrin analog.
References
Independent Verification of 10'-Desmethoxystreptonigrin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer and anti-microbial agent 10'-Desmethoxystreptonigrin with established drugs, doxorubicin and ciprofloxacin. The information presented herein is supported by experimental data to facilitate independent verification of its mechanism of action.
Executive Summary
This compound, a derivative of the natural product streptonigrin, exhibits potent cytotoxic and antimicrobial activities. Its primary mechanisms of action include the generation of reactive oxygen species (ROS), induction of DNA damage, and inhibition of farnesyltransferase. This guide compares these activities with doxorubicin, a well-established chemotherapeutic agent, and ciprofloxacin, a broad-spectrum antibiotic. The data presented is intended to provide a framework for researchers to evaluate the potential of this compound as a therapeutic candidate.
Comparative Analysis of Biological Activity
The efficacy of this compound has been evaluated against various cancer cell lines and bacterial strains. The following tables summarize its inhibitory concentrations in comparison to doxorubicin and ciprofloxacin. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. Experimental conditions can influence these values, and they should be considered as indicative rather than absolute.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) |
| This compound | Data not available | Data not available | ~0.0084 | Data not available | Data not available |
| Doxorubicin | 0.69[1] | 3.16[1] | Data not available | > 20[2] | 2.9[2] |
Note: IC50 values for doxorubicin can vary significantly between studies and cell lines.[1][2][3][4][5][6][7][8][9]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | E. coli | S. aureus | P. aeruginosa | S. pneumoniae |
| This compound | 3.1 | 0.4 | Data not available | Data not available |
| Ciprofloxacin | Variable | Variable | Variable | Variable |
Note: MIC values for ciprofloxacin are highly variable depending on the strain and resistance profile.[10][11][12][13][14][15][16][17]
Mechanism of Action: A Comparative Overview
The therapeutic effects of this compound, doxorubicin, and ciprofloxacin stem from their distinct interactions with cellular machinery.
Generation of Reactive Oxygen Species (ROS)
This compound, similar to its parent compound streptonigrin, is believed to induce cellular damage through the production of ROS. This process is thought to be a key contributor to its cytotoxic effects. Doxorubicin also generates ROS, which is a significant component of its anticancer activity.[18] This can lead to lipid peroxidation, DNA damage, and apoptosis.[19][20][21]
Figure 1. ROS generation by this compound and Doxorubicin.
DNA Damage and Repair Inhibition
A primary mechanism of action for both this compound and doxorubicin is the induction of DNA damage. Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.[3][18][22] While the precise DNA damaging mechanism of this compound is not as well-elucidated, it is known to cause DNA damage, likely exacerbated by ROS production.[23][24][25][26] In contrast, ciprofloxacin's antimicrobial activity stems from its inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[12][13]
Figure 2. DNA damage mechanisms of the compared compounds.
Inhibition of p21ras Farnesyltransferase
A distinguishing feature of this compound is its ability to inhibit p21ras farnesyltransferase. This enzyme is crucial for the post-translational modification and activation of the Ras protein, a key component in cellular signaling pathways that regulate cell growth and proliferation. Inhibition of farnesyltransferase can disrupt these pathways, contributing to the anticancer effect of the compound. This mechanism is distinct from that of doxorubicin and ciprofloxacin.
Figure 3. Inhibition of p21ras farnesyltransferase by this compound.
Experimental Protocols for Mechanism Verification
To independently verify the proposed mechanisms of action for this compound, the following standard experimental protocols are recommended.
Measurement of Reactive Oxygen Species (ROS)
Principle: The production of intracellular ROS can be detected using fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol Outline:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, a positive control (e.g., H₂O₂), and a vehicle control for a specified time.
-
Staining: Incubate the cells with DCFH-DA solution in the dark.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
Figure 4. Experimental workflow for ROS detection.
Assessment of DNA Damage (Comet Assay)
Principle: The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.
Protocol Outline:
-
Cell Treatment: Expose cells to this compound, a positive control (e.g., etoposide), and a vehicle control.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions to separate damaged DNA fragments from the intact nucleus.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tails.
Figure 5. Experimental workflow for the Comet Assay.
Cell Cycle Analysis
Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This allows for the identification of cell cycle arrest at specific checkpoints.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound and appropriate controls for various time points.
-
Cell Fixation: Harvest and fix the cells in ethanol to permeabilize the cell membranes.
-
Staining: Stain the cellular DNA with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[27][28][29][30][31]
Figure 6. Experimental workflow for cell cycle analysis.
Conclusion
This compound is a promising compound with a multifaceted mechanism of action that includes ROS generation, DNA damage, and inhibition of farnesyltransferase. While direct comparative data with standard drugs like doxorubicin and ciprofloxacin is still emerging, the available information suggests it possesses potent biological activity. The experimental protocols outlined in this guide provide a robust framework for the independent verification and further exploration of its therapeutic potential. Further research is warranted to fully elucidate its comparative efficacy and safety profile.
References
- 1. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of antimicrobial in vitro activities against Streptococcus pneumoniae independent of MIC susceptibility breakpoints using MIC frequency distribution curves, scattergrams and linear regression analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative determination of minimal inhibitory and bactericidal concentrations of ciprofloxacin, cefotaxime and HR 810 for gram-negative bacteria either sensitive or resistant to ureidopenicillins and/or gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. arxiv.org [arxiv.org]
- 19. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative evaluation of DNA double-strand breaks (DSBs) through single-molecule observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Assessment of DNA damage and repair in specific genomic regions by quantitative immuno-coupled PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
A Preclinical Benchmark: 10'-Desmethoxystreptonigrin's Potency Against Established Anticancer Agents
For Immediate Release
In the landscape of oncology research, the quest for more effective and targeted cancer therapeutics is perpetual. This guide provides a comparative analysis of 10'-Desmethoxystreptonigrin, a novel analog of the potent antitumor antibiotic streptonigrin, against the well-established chemotherapeutic agents, doxorubicin and cisplatin. This document is intended for researchers, scientists, and drug development professionals, offering a quantitative comparison of cytotoxic activity and an exploration of the underlying mechanisms of action.
Executive Summary
This compound has demonstrated marked cytotoxicity against several human tumor cell lines, including those resistant to standard therapies. Its unique mechanism of action, primarily the inhibition of p21ras farnesyltransferase, sets it apart from traditional DNA-damaging agents like doxorubicin and cisplatin. This guide synthesizes available preclinical data to benchmark its in vitro efficacy and elucidates the signaling pathways implicated in its anticancer activity.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound, doxorubicin, and cisplatin was evaluated against human colon carcinoma (HCT116) and ovarian cancer (A2780) cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using the MTT assay.
| Drug | Cell Line | IC50 (µg/mL) | IC50 (µM) | Citation |
| This compound | HCT116 | 0.004 | ~0.008 | [1] |
| A2780 | 0.001 | ~0.002 | [1] | |
| Doxorubicin | HCT116 | 0.96 | 1.76 | [2] |
| A2780 | 0.12 | 0.22 | [3] | |
| Cisplatin | HCT116 | 4.2 | 14.0 | [4] |
| A2780 | 1.40 | 4.67 |
Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison of these values should be approached with caution, as experimental conditions such as cell culture medium, passage number, and specific assay protocols can vary between laboratories, potentially influencing the results.
Mechanisms of Action
This compound: The primary mechanism of action for this compound is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of the Ras protein.[2] Farnesylation is a critical step for Ras to anchor to the cell membrane, where it can be activated and initiate downstream signaling cascades that promote cell proliferation and survival, such as the MAPK/ERK pathway. By inhibiting this process, this compound effectively blocks these pro-cancerous signals. As an analog of streptonigrin, it is also suggested to induce DNA damage through the generation of reactive oxygen species and inhibition of topoisomerase II.
Doxorubicin: Doxorubicin is an anthracycline antibiotic that primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA. This leads to the induction of DNA double-strand breaks and ultimately triggers apoptotic cell death.
Cisplatin: Cisplatin is a platinum-based chemotherapeutic that forms covalent adducts with DNA, primarily with purine bases. These adducts create intra- and inter-strand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and induce apoptosis.
Signaling Pathway: Ras Farnesylation and Downstream Effects
The following diagram illustrates the Ras signaling pathway and the point of intervention for this compound.
Caption: Ras signaling pathway and inhibition by this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (HCT116, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound, Doxorubicin, Cisplatin (stock solutions prepared in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: A serial dilution of each drug is prepared in complete medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. A set of wells with medium alone serves as a negative control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the in vitro cytotoxicity of an anticancer compound.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
Safety Operating Guide
Safe Disposal of 10'-Desmethoxystreptonigrin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like 10'-Desmethoxystreptonigrin are paramount to ensuring laboratory safety and environmental protection. As a cytotoxic and antibiotic agent, this compound requires meticulous disposal procedures to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices for hazardous chemical waste management.
Compound Hazard Profile
Due to its biological activities, this compound should be handled with care, treating it as a hazardous chemical. The following table summarizes its key characteristics relevant to its handling and disposal.
| Property | Description | Implication for Disposal |
| Chemical Nature | Streptonigrin analogue | Assume similar toxicity and reactivity to parent compound. |
| Biological Activity | Cytotoxic, Antibiotic | Waste is considered hazardous and requires inactivation or specialized disposal. |
| Physical Form | Typically a solid | Spills of solid material can create dust; handle in a contained manner. |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | Aqueous solutions and contaminated solvents require proper disposal. |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Detailed Experimental Protocol for Disposal
This protocol provides a step-by-step methodology for the handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound and its waste within a certified chemical fume hood.
-
Wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, gowns), and other solid materials in a dedicated, clearly labeled, leak-proof container.[1][2] This container should be marked as "Cytotoxic Waste" or "Hazardous Chemical Waste".[1][2]
-
Liquid Waste: Collect solutions containing this compound, including unused experimental solutions and contaminated solvents, in a separate, compatible, and clearly labeled hazardous waste container.[3][4] Do not mix incompatible waste streams.[3]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1][2][5]
3. Chemical Inactivation (Recommended for Liquid Waste):
While specific inactivation data for this compound is not available, a general procedure for cytotoxic compounds involves oxidation. This should be performed by trained personnel in a controlled laboratory setting.
-
Materials:
-
Sodium hypochlorite solution (e.g., household bleach, typically 5.25-6% sodium hypochlorite).[6]
-
Sodium thiosulfate (for neutralization of excess bleach).
-
pH indicator strips.
-
-
Procedure:
-
Working in a chemical fume hood, slowly add an excess of sodium hypochlorite solution to the liquid waste containing this compound. A general guideline is to add a volume of bleach at least equal to the volume of the waste solution.
-
Stir the mixture at room temperature for a minimum of one hour to allow for complete degradation.
-
After the reaction time, check the pH of the solution. If it is highly basic, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid) dropwise.
-
Neutralize the excess sodium hypochlorite by adding a saturated solution of sodium thiosulfate until a test with potassium iodide-starch paper indicates the absence of an oxidizing agent.
-
Dispose of the treated liquid waste in the appropriate hazardous waste container.
-
4. Final Disposal:
-
All waste containers (solid, liquid, and sharps) must be securely sealed and clearly labeled with the contents and hazard warnings.[3][4]
-
Store the sealed containers in a designated and secure hazardous waste accumulation area, away from general laboratory traffic.[4][7]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
-
Incineration is the preferred method for the final disposal of cytotoxic waste.[1][9]
-
Maintain a detailed record of the waste generated and its disposal, in accordance with institutional and regulatory requirements.[7]
Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety protocols and hazardous waste management guidelines before proceeding with the disposal of any chemical waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. vumc.org [vumc.org]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
